molecular formula C11H14O3 B6256309 3-(4-hydroxybutyl)benzoic acid CAS No. 620601-12-9

3-(4-hydroxybutyl)benzoic acid

Cat. No.: B6256309
CAS No.: 620601-12-9
M. Wt: 194.2
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Description

3-(4-Hydroxybutyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzoic acid core with a hydroxybutyl group attached to the third carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxybutyl)benzoic acid can be achieved through several methods. One common approach involves the alkylation of 3-hydroxybenzoic acid with 4-bromobutanol under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-hydroxybenzoic acid and 4-bromobutanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybutyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(4-carboxybutyl)benzoic acid.

    Reduction: The benzoic acid group can be reduced to form the corresponding alcohol, 3-(4-hydroxybutyl)benzyl alcohol.

    Substitution: The hydroxy group can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) are employed.

Major Products

    Oxidation: 3-(4-carboxybutyl)benzoic acid.

    Reduction: 3-(4-hydroxybutyl)benzyl alcohol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

3-(4-Hydroxybutyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of hydroxybenzoic acids on biological systems, including their antioxidant and anti-inflammatory properties.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-hydroxybutyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the benzoic acid moiety can participate in various biochemical reactions, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic acid: Lacks the hydroxybutyl group, making it less hydrophobic and less versatile in chemical reactions.

    4-Hydroxybenzoic acid: The hydroxy group is positioned differently, affecting its reactivity and applications.

    3-(4-Carboxybutyl)benzoic acid: An oxidized form of 3-(4-hydroxybutyl)benzoic acid with different chemical properties.

Uniqueness

This compound is unique due to the presence of both a hydroxybutyl group and a benzoic acid core. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

620601-12-9

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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